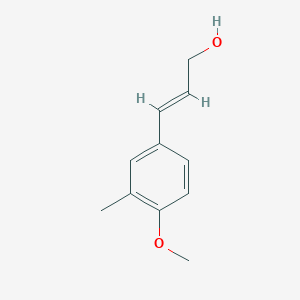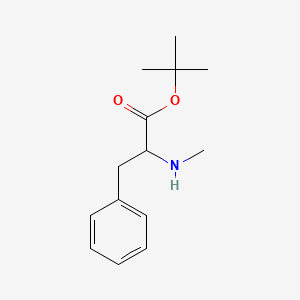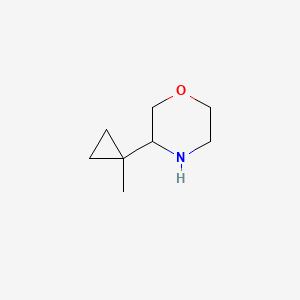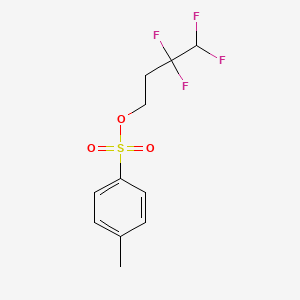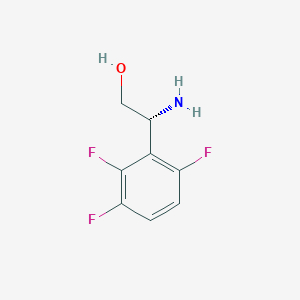
(2R)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a trifluorophenyl group, makes it an interesting subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Applications De Recherche Scientifique
(2R)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-Amino-2-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
- (2R)-2-Amino-2-(3,4-dihydro-2H-1-benzopyran-5-yl)ethan-1-ol
- (2R)-2-Amino-2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-ol
Uniqueness
What sets (2R)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL apart from similar compounds is its trifluorophenyl group. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique and valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2,3,6-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c9-4-1-2-5(10)8(11)7(4)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1 |
Clé InChI |
OAFYGENFKMQCKF-LURJTMIESA-N |
SMILES isomérique |
C1=CC(=C(C(=C1F)[C@H](CO)N)F)F |
SMILES canonique |
C1=CC(=C(C(=C1F)C(CO)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


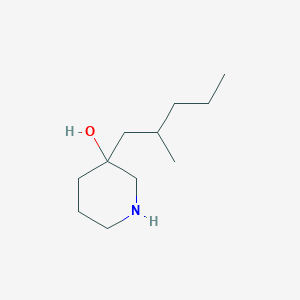
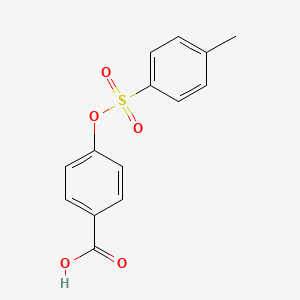
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)
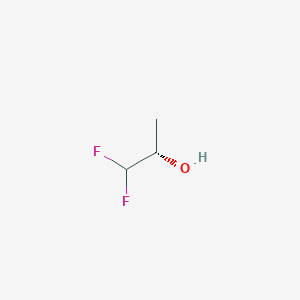
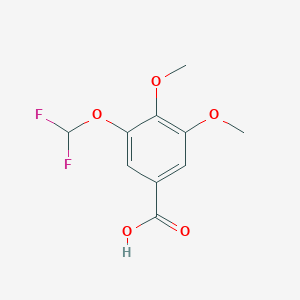
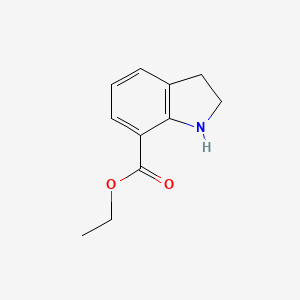
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
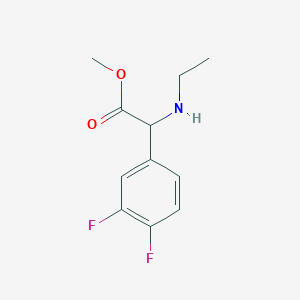
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)
